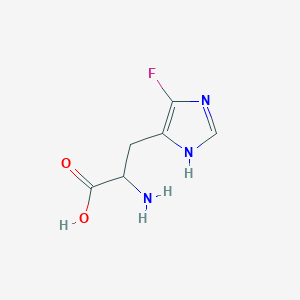

2-amino-3-(5-fluoro-3H-imidazol-4-yl)propanoic acid

Beschreibung

2-Amino-3-(5-fluoro-3H-imidazol-4-yl)propanoic acid is a fluorinated derivative of β-imidazolylalanine, structurally analogous to the amino acid histidine (2-amino-3-(1H-imidazol-4-yl)propanoic acid) . This modification may influence its acidity, solubility, and binding affinity in biochemical systems, making it a subject of interest in medicinal and synthetic chemistry.

Eigenschaften

IUPAC Name |

2-amino-3-(4-fluoro-1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FN3O2/c7-5-4(9-2-10-5)1-3(8)6(11)12/h2-3H,1,8H2,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIEBYYLVTJMGAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)CC(C(=O)O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20308737 | |

| Record name | 2-amino-3-(5-fluoro-3H-imidazol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20308737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42310-02-1 | |

| Record name | NSC208714 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-3-(5-fluoro-3H-imidazol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20308737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(5-fluoro-3H-imidazol-4-yl)propanoic acid typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.

Amino Acid Backbone Construction: The amino acid backbone can be constructed through Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the imidazole ring formation and fluorination steps, as well as advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-3-(5-fluoro-3H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the imidazole ring can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Oxidized imidazole derivatives.

Reduction: Reduced imidazole derivatives.

Substitution: Substituted imidazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-amino-3-(5-fluoro-3H-imidazol-4-yl)propanoic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor studies.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of 2-amino-3-(5-fluoro-3H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, which may inhibit the activity of metalloenzymes. Additionally, the fluorine atom can enhance the compound’s binding affinity to certain receptors, leading to modulation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Histidine (2-Amino-3-(1H-Imidazol-4-yl)Propanoic Acid)

- Structural Difference : Histidine lacks the fluorine atom at the imidazole 5-position.

- Properties :

- Biological Role: Histidine is an essential amino acid involved in protein synthesis and carnosine formation. The fluorinated analog’s biological role remains unexplored but may exhibit altered enzyme inhibition or receptor binding .

3-(2-Amino-4-(4-Fluorophenyl)-1H-Imidazol-5-yl)-3-(p-Tolyl)Propanoic Acid (11g)

- Structural Difference : Features a 4-fluorophenyl substituent on the imidazole ring instead of direct fluorination.

- Synthesis : Synthesized via cyclization of aryl-substituted precursors, yielding a compound with a melting point of 222–224°C .

- Spectroscopy : IR peaks at 1736 cm⁻¹ (C=O) and 1681 cm⁻¹ (C=N), distinct from the target compound’s NH₃⁺ and COO⁻ peaks at 3435 cm⁻¹ and 1736 cm⁻¹ .

(Z)-2-((5-Benzylidene-4-Oxo-4,5-Dihydrothiazol-2-yl)Amino)-3-(1H-Imidazol-4-yl)Propanoic Acid (6j)

- Structural Difference : Contains a thiazole ring fused to the imidazole, with a benzylidene group.

- Properties: Lower melting point (162–164°C) compared to the fluorinated target compound.

2-Amino-3-(Thiophen-2-yl)Propanoic Acid

- Structural Difference : Replaces the imidazole ring with a thiophene (sulfur-containing heterocycle).

- Biocatalytic Behavior : Undergoes ammonia elimination in enzymatic reactions, highlighting how heterocycle electronegativity influences metabolic pathways .

Physicochemical and Spectroscopic Data Comparison

Biologische Aktivität

2-amino-3-(5-fluoro-3H-imidazol-4-yl)propanoic acid, also known as 5-fluoro-histidine, is a synthetic compound with significant biological implications. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicine and biochemistry.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : CHFNO

- Molecular Weight : 173.145 g/mol

- Density : 1.529 g/cm³

- Boiling Point : 454.8 °C at 760 mmHg

- CAS Number : 42310-02-1

The presence of a fluorine atom in the imidazole ring is crucial as it influences the compound's chemical behavior and biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The imidazole ring can chelate metal ions, potentially inhibiting metalloenzymes, which are crucial in numerous biochemical pathways.

- Receptor Binding : The fluorine atom enhances binding affinity to certain receptors, modulating signaling pathways involved in cellular responses .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. For instance, studies have shown it to possess antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in the following table:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.019 |

| Bacillus subtilis | 0.0048 |

| Candida albicans | 0.039 |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Study on Antibacterial Activity

A comprehensive study assessed the antibacterial properties of various synthesized alkaloids, including this compound. The results demonstrated that this compound exhibited significant inhibition against key pathogens such as S. aureus and E. coli, with complete bacterial death observed within eight hours at effective concentrations .

Investigation into Antiviral Properties

Another study explored the compound's potential antiviral properties, particularly its role as a ligand in receptor studies related to viral entry mechanisms. The results indicated that this compound could inhibit viral replication by blocking essential receptors on host cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Histidine | Natural amino acid without fluorine | Moderate antibacterial |

| 2-amino-3-(4-imidazolyl)propanoic acid | Similar structure but lacks fluorine | Lower binding affinity |

The incorporation of fluorine significantly alters the compound's stability and interaction with biological targets, enhancing its potential therapeutic applications .

Q & A

Q. What are the standard synthetic routes for preparing 2-amino-3-(5-fluoro-3H-imidazol-4-yl)propanoic acid?

Synthesis typically involves multi-step procedures starting with fluorinated imidazole precursors. A common approach is condensation and cyclization :

- Step 1 : React 5-fluoroimidazole derivatives with protected amino acid precursors (e.g., Boc-alanine) under reflux conditions with acetic acid and sodium acetate to form the imidazole-propanoic acid backbone .

- Step 2 : Deprotection using HCl or TFA yields the free amino acid.

- Purification : Recrystallization from DMF/acetic acid mixtures or column chromatography ensures purity.

Key Considerations : Fluorine’s electron-withdrawing effects may require adjusted reaction temperatures or catalyst loads compared to non-fluorinated analogs .

Q. What spectroscopic and analytical methods are used to characterize this compound?

- NMR : H and C NMR confirm the imidazole ring substitution pattern and propanoic acid linkage. Peaks at δ 7.2–7.8 ppm (imidazole protons) and δ 3.5–4.0 ppm (α-carbon) are diagnostic .

- IR : Stretching at ~1700 cm (C=O of propanoic acid) and ~3300 cm (NH) validate functional groups .

- Elemental Analysis : Confirms C, H, N, and F composition (±0.3% deviation).

- Mass Spectrometry : ESI-MS or MALDI-TOF identifies molecular ion peaks (e.g., [M+H] at m/z 217.1) .

Advanced Research Questions

Q. How can biocatalytic systems be optimized for stereoselective modifications of this compound?

- Enzyme Selection : Use immobilized enzymes like SwCNTNH-PAL (single-walled carbon nanotube-conjugated phenylalanine ammonia lyase) for ammonia elimination or addition reactions. Room-temperature batch-mode reactions minimize racemization .

- Substrate Engineering : Introduce protecting groups (e.g., tert-butyl esters) to enhance enzyme-substrate compatibility.

- Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC. For example, L-enantiomers may show higher catalytic efficiency in certain systems .

Q. How do structural modifications (e.g., fluorine position, imidazole substituents) affect biological activity?

-

Fluorine Effects : The 5-fluoro group increases metabolic stability by resisting oxidative degradation compared to non-fluorinated analogs. However, it may reduce binding affinity to histidine-specific receptors due to steric and electronic effects .

-

Substituent Comparison :

Q. How can researchers resolve contradictions in reported biological activity data?

- Reproducibility Checks : Validate assays using standardized protocols (e.g., fixed pH, temperature). For example, conflicting IC values in enzyme inhibition studies may arise from buffer composition differences.

- Purity Assessment : Use HPLC-MS to rule out impurities (>98% purity required for reliable bioactivity data) .

- Control Experiments : Compare activity against both wild-type and knockout models to confirm target specificity .

Q. What computational methods are suitable for studying this compound’s interaction with biological targets?

- Docking Simulations : Use AutoDock Vina to model binding to histidine decarboxylase or imidazole-accepting enzymes. Fluorine’s electronegativity may alter hydrogen-bonding networks .

- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER). Pay attention to fluorine’s impact on binding pocket flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.